molecular formula C11H20F2N2O2 B6351411 tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 2055043-62-2

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B6351411
CAS No.: 2055043-62-2
M. Wt: 250.29 g/mol
InChI Key: WYFLAUNQWVXXHB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and two fluorine atoms. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and stability to the molecule. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, nucleophiles, and electrophiles to achieve the desired transformations .

Chemical Reactions Analysis

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group and the difluorinated piperidine ring can influence the compound’s binding affinity and selectivity. The aminomethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLAUNQWVXXHB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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